molecular formula C8H10ClN B14866491 4-chloro-4,5,6,7-tetrahydro-1H-indole

4-chloro-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B14866491
M. Wt: 155.62 g/mol
InChI Key: XGZDSYJKBNYCAP-UHFFFAOYSA-N
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Description

4-chloro-4,5,6,7-tetrahydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a chlorine atom at the 4th position and a partially saturated indole ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-4,5,6,7-tetrahydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-keto-1-cyclohexene with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .

Industrial Production Methods

Industrial production of this compound typically involves catalytic hydrogenation and cyclization reactions. For example, the hydrogenation of resorcinol in the presence of potassium hydroxide and nickel catalyst, followed by cyclization with ethyl bromoacetate, can produce this compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it to fully saturated indole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include substituted indoles, ketones, and fully saturated indole derivatives .

Scientific Research Applications

4-chloro-4,5,6,7-tetrahydro-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-tetrahydro-1H-indole: Lacks the chlorine atom at the 4th position.

    4-chloro-1H-indole: Fully aromatic indole ring without partial saturation.

    4,5,6,7-tetrahydro-1H-indole-3-carbonitrile: Contains a nitrile group at the 3rd position.

Uniqueness

4-chloro-4,5,6,7-tetrahydro-1H-indole is unique due to its combination of a chlorine atom and a partially saturated indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

4-chloro-4,5,6,7-tetrahydro-1H-indole

InChI

InChI=1S/C8H10ClN/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,10H,1-3H2

InChI Key

XGZDSYJKBNYCAP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NC=C2)Cl

Origin of Product

United States

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